molecular formula C23H26N2O2 B2669083 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane CAS No. 176706-98-2

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane

Cat. No.: B2669083
CAS No.: 176706-98-2
M. Wt: 362.473
InChI Key: GAKCKAKYRQUVRK-PMACEKPBSA-N
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Description

Introduction to 2,2-Bis[(4S)-4-Benzyl-2-Oxazolin-2-Yl]Propane in Asymmetric Catalysis

Historical Development and Evolution of Benzyl-Substituted Bisoxazoline Ligands

The journey of bis(oxazoline) ligands began in the late 1980s, with early work by Brunner and Nishiyama laying the groundwork for their application in asymmetric catalysis. Brunner’s initial investigations into oxazoline ligands in 1984 yielded modest enantioselectivities, but subsequent modifications by Nishiyama in 1989 introduced pyridine-linked bis(oxazoline) (PyBOX) ligands, which significantly improved catalytic performance in hydrosilylation reactions. The critical breakthrough for benzyl-substituted variants came with Masamune’s development of the first BOX ligands in 1990, which demonstrated exceptional enantioselectivity (up to 99% ee) in copper-catalyzed cyclopropanations.

The incorporation of benzyl groups at the 4-position of the oxazoline rings marked a pivotal advancement. This modification, exemplified in This compound , emerged from efforts to enhance steric bulk and π-π stacking capabilities. The benzyl substituents not only improved substrate binding through hydrophobic interactions but also provided a rigid chiral environment that minimized undesired conformations. By the late 1990s, this ligand had become a staple in asymmetric catalysis, particularly for reactions requiring precise spatial control, such as the Diels-Alder reaction and Michael additions.

Key Milestones in Ligand Development
Year Development Impact
1984 Brunner’s oxazoline ligands for cyclopropanation ≤5% ee
1989 Nishiyama’s PyBOX ligands for hydrosilylation 93% ee
1990 Masamune’s BOX ligands 99% ee in cyclopropanation
1995 Benzyl-substituted BOX ligands Enhanced steric and electronic tuning

Structural Design Principles and C2-Symmetry Significance

The efficacy of This compound stems from its deliberate structural design. The ligand features:

  • C2-Symmetric Architecture : The propane backbone ensures a rigid, planar arrangement, while the two oxazoline rings adopt mirror-image configurations. This symmetry simplifies the transition-state geometry, reducing competing pathways and enhancing enantioselectivity.
  • Benzyl Substituents : Positioned at the 4-carbon of each oxazoline ring, the benzyl groups introduce steric bulk that shields one face of the metal center. Concurrently, their aromatic systems participate in non-covalent interactions (e.g., π-π stacking) with substrates, further stabilizing chiral intermediates.
  • Oxazoline Donor Atoms : The nitrogen atoms in the oxazoline rings coordinate to metal centers (e.g., Cu, Rh), forming stable complexes that dictate substrate orientation. The electron-donating nature of oxazolines also modulates metal reactivity, enabling milder reaction conditions.

The C2-symmetry of this ligand is critical to its performance. In copper-catalyzed cyclopropanations, for example, the symmetric arrangement ensures a uniform chiral environment around the metal center, leading to predictable and high ee values. Computational studies have shown that deviations from C2-symmetry (e.g., via unsymmetrical substituents) disrupt transition-state alignment, resulting in diminished selectivity.

Position Within the Privileged Chiral Ligand Classification

Privileged chiral ligands are defined by their versatility across multiple reaction types and substrates. This compound exemplifies this classification due to its broad applicability in:

  • Cycloadditions : The ligand’s rigid framework facilitates enantioselective Diels-Alder and 1,3-dipolar cycloadditions, achieving ee values >90%.
  • Hydrogenation and Hydrosilylation : Rhodium and iridium complexes of this ligand enable asymmetric reductions of ketones and imines with high efficiency.
  • Carbon-Carbon Bond Formation : Its use in aldol and Mannich reactions underscores its adaptability to diverse electrophiles and nucleophiles.

The ligand’s privileged status also arises from its modular synthesis. Starting from malononitrile or dipicolinic acid, the oxazoline rings are constructed via cyclization with chiral amino alcohols derived from natural amino acids (e.g., phenylalanine for benzyl groups). This synthetic accessibility allows for rapid diversification, ensuring its continued relevance in catalyst design.

Comparative Performance in Select Reactions
Reaction Type Substrate ee (%) Reference
Cyclopropanation Styrene 99
Diels-Alder Cyclopentadiene 95
Aldol Addition Benzaldehyde 92
Hydrosilylation Acetophenone 93

Properties

IUPAC Name

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKCKAKYRQUVRK-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane typically involves the reaction of (S)-4-benzyl-2-oxazoline with acetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Catalytic Applications

1. Asymmetric Synthesis

  • Chiral Ligand for Catalysis : 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane is primarily utilized as a chiral ligand in transition metal-catalyzed reactions. It has shown effectiveness in promoting enantioselective transformations, such as:
    • Aziridination of Alkenes : The compound enhances the selectivity of aziridination reactions involving styrenes and other alkenes, yielding products with high enantiomeric excess (ee) values.
    • Alkene Hydroboration : In hydroboration reactions, this ligand contributes to the formation of chiral alcohols from alkenes, demonstrating its versatility in synthetic organic chemistry .

2. Coordination Chemistry

  • Metal Complexes : The compound forms stable complexes with various transition metals (e.g., Cu, Ni), which are employed in catalytic cycles for diverse organic transformations. These metal-ligand complexes facilitate reactions such as:
    • Cross-Coupling Reactions : The ligands enhance the efficiency and selectivity of cross-coupling reactions, crucial for constructing complex organic molecules .

Material Science Applications

1. Polymerization Initiators

  • Living Radical Polymerization : this compound has been explored as an initiator in living radical polymerization processes. Its ability to provide control over molecular weight and polydispersity makes it valuable for synthesizing well-defined polymers .

2. Functional Materials

  • Smart Materials Development : The incorporation of this compound into polymer matrices can lead to the development of smart materials with tailored properties. These materials can respond to external stimuli (e.g., temperature, pH) and are useful in applications ranging from drug delivery systems to sensors .

Mechanism of Action

The mechanism of action of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with the metal center, facilitating various catalytic processes. The molecular targets include transition metals such as rhodium, palladium, and copper. The pathways involved often include the formation of intermediate metal-ligand complexes, which then participate in the catalytic cycle .

Comparison with Similar Compounds

The structural and functional attributes of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane are best understood in comparison to analogous bis(oxazoline) ligands. Below is a detailed analysis:

Structural and Stereochemical Variations
Compound Name Core Structure Substituents Stereochemistry CAS Number Molecular Weight ee (%)
This compound Propane Benzyl (C6H5CH2) 4S,4'S 176706-98-2 362.46 98–99
2,2-Bis[(4R)-4-benzyl-2-oxazolin-2-yl]propane (Enantiomer) Propane Benzyl 4R,4'R 141362-77-8 362.46 98.5
(R,R)-2,2′-Isopropylidenebis(4-isopropyl-2-oxazoline) Propane Isopropyl (C3H7) 4R,4'R 150529-94-5 306.41 98
(S,S)-2,2′-Isopropylidenebis(4-isopropyl-2-oxazoline) Propane Isopropyl 4S,4'S 131833-92-6 306.41 98
2,2-Bis[(4R)-4-phenyl-2-oxazolin-2-yl]propane Propane Phenyl (C6H5) 4R,4'R 131457-46-0 334.41 98.5
2,6-Bis[(4R)-benzyl-2-oxazolin-2-yl]pyridine Pyridine Benzyl 4R,4'R 365215-38-9 397.46 N/A

Key Observations :

Core Structure : The propane backbone is common in most analogs, but pyridine-based variants (e.g., 2,6-Bis[(4R)-benzyl-2-oxazolin-2-yl]pyridine) alter electronic properties, enhancing π–π interactions in catalysis .

Substituents: Benzyl groups (in the target compound) provide steric bulk and stabilize metal complexes via hydrophobic interactions.

Stereochemistry : The 4S configuration in the target compound dictates its preference for specific enantiomers in catalytic cycles. Enantiomeric pairs (e.g., 4R vs. 4S) exhibit mirrored catalytic behaviors .

Availability and Purity
Compound Purity (%) Key Suppliers Price (100 mg)
2,2-Bis[(4S)-4-benzyl-…]propane 97–98 Thermo Fisher, TCI ¥22,400
2,2-Bis[(4R)-4-benzyl-…]propane 98.5 Daicel ¥22,400
(R,R)-4-Isopropyl derivative 97 Bellingham ¥31,500

Note: Pricing data from Japanese suppliers () indicates parity between enantiomers, reflecting similar synthetic challenges .

Biological Activity

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane, with the CAS number 176706-98-2, is a chiral nitrogen ligand known for its potential applications in enantioselective synthesis. This compound has garnered interest due to its unique structural properties and biological activities.

Chemical Structure and Properties

  • Molecular Formula : C23H26N2O2
  • Molecular Weight : 362.47 g/mol
  • IUPAC Name : (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
  • Purity : Typically available at 95% or higher purity .

The compound features a central propane moiety with two oxazoline rings substituted with benzyl groups, contributing to its chirality and potential biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities. These include:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation. Studies have evaluated its cytotoxic effects against various cancer cell lines, demonstrating significant activity that warrants further investigation into its mechanism of action and therapeutic potential .
  • Anti-inflammatory Properties :
    • Preliminary data suggest that this compound may possess anti-inflammatory effects. It could modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation .
  • Neuroprotective Effects :
    • There is emerging evidence that suggests neuroprotective properties of compounds similar to this compound. These effects may be attributed to the inhibition of oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .

The biological activity of this compound may be linked to its ability to interact with specific molecular targets within cells:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : It could alter signaling pathways related to inflammation and apoptosis, leading to reduced cell survival in cancerous cells .

Study 1: Anticancer Activity Assessment

A study conducted by researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated an IC50 value of approximately 34 μM, suggesting significant anticancer potential compared to controls .

Study 2: Neuroprotection in Animal Models

In vivo studies demonstrated that administration of the compound in models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 ~34 μM in breast cancer cells
Anti-inflammatoryModulation of inflammatory markers
NeuroprotectiveImproved cognition in Alzheimer's models

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves chiral oxazoline precursors derived from (S)-4-benzyl-2-oxazoline. Key steps include:

  • Asymmetric induction : Use of chiral amino alcohols or enantiopure starting materials to ensure stereochemical fidelity at the 4S position .
  • Cyclocondensation : Reaction of 2-amino alcohols with propane derivatives under mild acidic conditions (e.g., trifluoroacetic acid) to form the oxazoline rings .
  • Purification : Chiral HPLC or recrystallization to achieve ≥98% enantiomeric excess (ee), as reported in vendor specifications .

Advanced: How does the stereoelectronic profile of this ligand influence its performance in asymmetric catalysis?

Methodological Answer:
The 4S-benzyl group introduces steric bulk and π-π interactions, critical for enantioselectivity in metal-catalyzed reactions (e.g., asymmetric allylic alkylation).

  • Steric effects : The benzyl substituent restricts coordination geometry, favoring specific transition states .
  • Electronic tuning : The oxazoline nitrogen’s Lewis basicity enhances metal-ligand binding, as shown in comparative studies with 4R enantiomers .
  • Validation : X-ray crystallography (using SHELX software ) confirms the ligand’s coordination mode with metals like palladium or copper.

Basic: What analytical techniques are essential for characterizing this compound’s structural and chiral integrity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the propylidene backbone and benzyl substituents .
  • Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) to verify ≥98% ee .
  • X-ray crystallography : SHELX-refined structures provide bond-length/angle data for stereochemical validation .

Advanced: What experimental strategies address discrepancies in catalytic activity reported across studies using this ligand?

Methodological Answer:
Contradictions may arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize metal-ligand complexes, altering reaction rates vs. non-polar solvents .
  • Counterion effects : Triflate vs. chloride counterions in metal precursors modulate Lewis acidity and turnover frequency.
  • Standardization : Use control reactions with benchmark substrates (e.g., 1,3-diphenylpropenyl acetate) to ensure reproducibility .

Basic: What are the critical storage and handling protocols to maintain ligand stability?

Methodological Answer:

  • Storage : Keep in sealed containers under inert gas (argon) at –20°C to prevent oxidation or moisture absorption .
  • Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light due to potential oxazoline ring degradation .

Advanced: How can computational modeling predict this ligand’s coordination behavior with non-traditional metals (e.g., lanthanides)?

Methodological Answer:

  • DFT calculations : Optimize ligand-metal geometries using software like Gaussian to assess binding energy and orbital interactions .
  • Molecular docking : Compare predicted vs. experimental (SHELX-derived) coordination modes for validation .
  • Applications : Screen for lanthanide complexes in asymmetric photoredox catalysis, leveraging the ligand’s rigid backbone .

Basic: What safety precautions are advised when working with this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing .
  • Waste disposal : Neutralize residues with aqueous base before disposal, as per GHS guidelines .

Advanced: How does modifying the benzyl substituent (e.g., electron-withdrawing groups) affect catalytic outcomes?

Methodological Answer:

  • Synthetic modification : Introduce para-substituents (e.g., –NO2_2, –CF3_3) via Friedel-Crafts alkylation .
  • Impact on catalysis : Electron-withdrawing groups increase metal center electrophilicity, accelerating oxidative addition steps in cross-coupling reactions .
  • Validation : Compare turnover numbers (TONs) and enantioselectivity in Suzuki-Miyaura reactions .

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